![molecular formula C8H8N4O B2628446 N-methyl-1H-1,2,3-benzotriazole-5-carboxamide CAS No. 957494-31-4](/img/structure/B2628446.png)
N-methyl-1H-1,2,3-benzotriazole-5-carboxamide
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Overview
Description
“N-methyl-1H-1,2,3-benzotriazole-5-carboxamide” is a chemical compound with the CAS Number: 957494-31-4 . It has a molecular weight of 176.18 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “N-methyl-1H-1,2,3-benzotriazole-5-carboxamide” is1S/C8H8N4O/c1-9-8(13)5-2-3-6-7(4-5)11-12-10-6/h2-4H,1H3,(H,9,13)(H,10,11,12)
. The InChI key is FQVIETWSZAGFSK-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“N-methyl-1H-1,2,3-benzotriazole-5-carboxamide” is a powder that is stored at room temperature .Scientific Research Applications
Drug Discovery
1,2,3-triazoles, a class of compounds to which N-methyl-1H-1,2,3-benzotriazole-5-carboxamide belongs, have found broad applications in drug discovery . They are part of essential building blocks like amino acids and nucleotides . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used extensively in organic synthesis . They have high chemical stability and strong dipole moment, which make them structurally resembling to the amide bond .
Polymer Chemistry
1,2,3-triazoles are also used in polymer chemistry . They have been incorporated into polymers for use in solar cells .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their hydrogen bonding ability . They mimic an E or a Z amide bond .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . This involves attaching two biomolecules together, which is a key process in biological research and drug development .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used for fluorescent imaging . This helps in visualizing cellular components and tracking biological processes .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,2,3-triazoles, have anticancer activity due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Mode of Action
Based on the properties of related compounds, it can be inferred that the nitrogen atoms in the triazole moiety may play a crucial role in binding to the active sites of target enzymes .
Pharmacokinetics
It is known that similar compounds, such as 1,2,3-triazoles, possess high chemical stability, which could potentially influence their bioavailability .
Result of Action
Related compounds have been shown to exhibit anticancer activity, suggesting potential cellular effects .
Action Environment
It is known that similar compounds are stable under a variety of conditions, suggesting that they may be relatively unaffected by environmental factors .
properties
IUPAC Name |
N-methyl-2H-benzotriazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-9-8(13)5-2-3-6-7(4-5)11-12-10-6/h2-4H,1H3,(H,9,13)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVIETWSZAGFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=NNN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1H-1,2,3-benzotriazole-5-carboxamide |
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